Cas no 2138143-91-4 (5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid)

5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-840159
- 2138143-91-4
- 5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid
- 5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid
-
- インチ: 1S/C14H16FN3O2/c1-10-5-4-7-12(14(10)15)18-9-11(16-17-18)6-2-3-8-13(19)20/h4-5,7,9H,2-3,6,8H2,1H3,(H,19,20)
- InChIKey: MXZGTCREKPZJEC-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC=CC=1N1C=C(CCCCC(=O)O)N=N1
計算された属性
- 精确分子量: 277.12265492g/mol
- 同位素质量: 277.12265492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 330
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 68Ų
5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840159-0.05g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 0.05g |
$827.0 | 2025-02-21 | |
Enamine | EN300-840159-0.5g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 0.5g |
$946.0 | 2025-02-21 | |
Enamine | EN300-840159-5g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 5g |
$2858.0 | 2023-09-02 | ||
Enamine | EN300-840159-0.1g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 0.1g |
$867.0 | 2025-02-21 | |
Enamine | EN300-840159-10.0g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 10.0g |
$4236.0 | 2025-02-21 | |
Enamine | EN300-840159-2.5g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 2.5g |
$1931.0 | 2025-02-21 | |
Enamine | EN300-840159-1g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 1g |
$986.0 | 2023-09-02 | ||
Enamine | EN300-840159-0.25g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 0.25g |
$906.0 | 2025-02-21 | |
Enamine | EN300-840159-1.0g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 1.0g |
$986.0 | 2025-02-21 | |
Enamine | EN300-840159-5.0g |
5-[1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]pentanoic acid |
2138143-91-4 | 95.0% | 5.0g |
$2858.0 | 2025-02-21 |
5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid 関連文献
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acidに関する追加情報
Introduction to 5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid (CAS No. 2138143-91-4)
5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid, identified by its CAS number 2138143-91-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a triazole moiety fused with an aromatic ring system, which is known for its broad spectrum of biological activities. The unique structural features of this molecule, including the 2-fluoro-3-methylphenyl substituent and the pentanoic acid side chain, contribute to its distinctive chemical and pharmacological properties.
The synthesis and characterization of 5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid have been extensively studied in recent years due to its potential applications in drug discovery. The triazole ring is a well-documented pharmacophore that exhibits inhibitory activity against various enzymes and receptors, making it a valuable scaffold for developing novel therapeutic agents. The fluorine atom at the 2-position of the aromatic ring enhances the metabolic stability and binding affinity of the molecule, while the methyl group at the 3-position introduces steric hindrance that can modulate receptor interactions.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of this compound with high precision. Studies have shown that the triazole-pentanoic acid moiety interacts favorably with target proteins through hydrogen bonding and hydrophobic interactions. This has led to the development of highly selective inhibitors for enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The fluoro-substituted aromatic ring further enhances these interactions by improving solubility and reducing metabolic degradation.
In vitro studies have demonstrated that derivatives of 5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid exhibit promising anti-inflammatory and analgesic properties. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide. The compound’s ability to modulate key signaling pathways involved in inflammation suggests its potential as a lead compound for drug development. Additionally, its structural complexity allows for further derivatization, enabling researchers to fine-tune its pharmacological profile.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine at specific positions on organic molecules often leads to improved pharmacokinetic properties, including enhanced bioavailability and prolonged half-life. In the case of 5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid, the fluorine atom at the 2-position plays a critical role in stabilizing the molecule’s three-dimensional structure, thereby influencing its interactions with biological targets.
Recent clinical trials have begun to explore the therapeutic potential of compounds similar to 5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid in treating conditions such as rheumatoid arthritis and osteoarthritis. Preliminary results indicate that these molecules exhibit significant anti-inflammatory effects without causing severe side effects commonly associated with traditional NSAIDs. This has opened up new avenues for developing safer and more effective treatments for chronic inflammatory disorders.
The synthesis of 5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated coupling reactions, have been employed to construct the complex triazole-pentanoic acid core efficiently. These methods ensure high yields and purity while minimizing unwanted byproducts.
The chemical stability of this compound under various storage conditions has also been thoroughly investigated. Studies have shown that when stored at controlled temperatures away from light exposure, 5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylopenntanoic acid maintains its structural integrity for extended periods. This stability is crucial for ensuring consistent quality in pharmaceutical formulations where long-term storage is often required.
Future research directions include exploring the role of this compound in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The triazole ring has been shown to interact with amyloid-beta plaques and tau protein aggregates associated with these conditions. By modulating these interactions, derivatives of 5-(flouro-substituted triazol-pentanoate) could potentially slow down disease progression or even reverse symptoms.
The growing interest in green chemistry principles has also influenced synthetic approaches to producing this compound. Researchers are increasingly adopting solvent-free reactions and catalytic methods that reduce waste generation while maintaining high efficiency. These sustainable practices align with global efforts to minimize environmental impact without compromising on product quality.
In conclusion,5(,fluoromethylphenyl)-triazol-pentanoate represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications span multiple therapeutic areas, including anti-inflammatory, analgesic, neuroprotective,and anticancer treatments, making it a valuable asset for ongoing drug discovery efforts.
2138143-91-4 (5-1-(2-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylpentanoic acid) Related Products
- 1804854-01-0(4-(Aminomethyl)-2-chloro-6-(difluoromethyl)-3-hydroxypyridine)
- 2168216-73-5(9-(methoxymethyl)-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)
- 873580-30-4(1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole)
- 1805253-37-5(2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile)
- 1344354-06-8(2-chloro-4H,5H-naphtho1,2-d1,3thiazole)
- 1319206-72-8(N-1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-ylnaphthalene-2-carboxamide)
- 733763-87-6(4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester)
- 851865-03-7(2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2166908-11-6(5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)
- 72457-46-6(4-(4-Ethoxyphenyl)butan-1-amine)




